N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide
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Overview
Description
N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide is a complex organic compound with a molecular formula of C12H13N3O4S and a molecular weight of 295.31 g/mol . This compound is known for its unique chemical structure, which includes an isoxazole ring, a sulfonamide group, and a nitrophenoxy moiety. It is often used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-methyl-3-isoxazoleamine with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then reacted with 4-nitrophenoxyacetyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenoxy moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives .
Scientific Research Applications
N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The nitrophenoxy moiety may also contribute to binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A sulfonamide antibiotic with a similar sulfonamide group but different overall structure.
Trimethoprim: Often used in combination with sulfonamides, it has a different mechanism of action but similar applications in medicine.
Uniqueness
N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide is unique due to its combination of an isoxazole ring, sulfonamide group, and nitrophenoxy moiety. This combination imparts distinctive chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C18H16N4O7S |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C18H16N4O7S/c1-12-10-17(20-29-12)21-30(26,27)16-8-2-13(3-9-16)19-18(23)11-28-15-6-4-14(5-7-15)22(24)25/h2-10H,11H2,1H3,(H,19,23)(H,20,21) |
InChI Key |
PDZGDPJIRONEMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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